molecular formula C7H11NO3 B12860094 4,4-Diethyloxazolidine-2,5-dione

4,4-Diethyloxazolidine-2,5-dione

Cat. No.: B12860094
M. Wt: 157.17 g/mol
InChI Key: SUBADABLOJDFJM-UHFFFAOYSA-N
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Description

4,4-Diethyloxazolidine-2,5-dione is a heterocyclic compound featuring a five-membered oxazolidine ring substituted with two ethyl groups at the 4-position and two ketone groups at positions 2 and 4. For instance, DKPs derived from marine actinomycetes exhibit antiviral and anti-inflammatory activities , and oxazolidine-diones are explored for their synthetic versatility in organic chemistry .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

4,4-diethyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-3-7(4-2)5(9)11-6(10)8-7/h3-4H2,1-2H3,(H,8,10)

InChI Key

SUBADABLOJDFJM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)OC(=O)N1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyloxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters under mild conditions. A common method includes a tandem phosphorus-mediated carboxylative condensation followed by base-catalyzed cyclization using atmospheric carbon dioxide . This method provides a convenient one-pot synthesis of oxazolidine-2,5-diones with high yields.

Industrial Production Methods: In industrial settings, the production of 4,4-Diethyloxazolidine-2,5-dione may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing deep eutectic solvents, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethyloxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives .

Scientific Research Applications

4,4-Diethyloxazolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Diethyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors and altering their function. These interactions are crucial for its biological and pharmacological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Ring Type Substituents Bioactivity (Reported)
4,4-Diethyloxazolidine-2,5-dione Oxazolidine 4,4-diethyl Not directly studied
Albonoursin (Diketopiperazine) Piperazine 3-benzylidene, 6-isobutyl Antiviral (IC50: 6.8 μM vs. H1N1)
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Piperazine 3-benzylidene, 6-isobutyl Antiviral (IC50: 28.9 μM vs. H1N1)
1-Oxazolidine-2,4-dione derivatives Oxazolidine Variable (e.g., acetyl, benzyl) Synthetic intermediates
2.4. Physicochemical Properties
  • Lipophilicity : The diethyl groups increase logP compared to DKPs with polar substituents (e.g., hydroxypropylidene in compound 1 ).
  • Solubility : Oxazolidine-diones generally exhibit lower aqueous solubility than DKPs due to reduced hydrogen-bonding capacity.

Notes

Limitations : Direct data on 4,4-diethyloxazolidine-2,5-dione are scarce; comparisons rely on extrapolation from analogs.

Synthetic Challenges : Steric effects from diethyl groups may complicate functionalization.

Biological Potential: Prioritize assays against viral proteases or inflammatory targets, given DKP precedents .

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